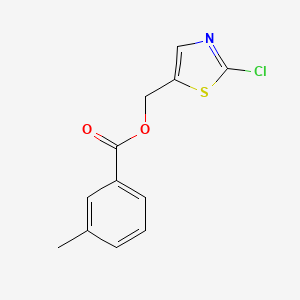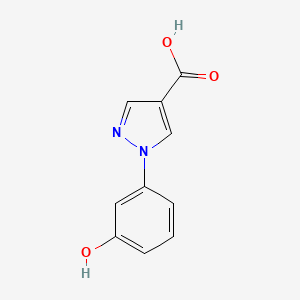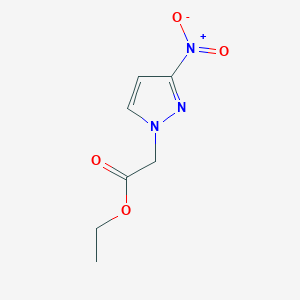
3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is human carbonic anhydrase . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
The compound interacts with its target, human carbonic anhydrase, by inhibiting its activity . This inhibition is likely achieved through the compound’s binding to the enzyme’s active sites .
Biochemical Pathways
The inhibition of carbonic anhydrase affects various biochemical pathways. Carbonic anhydrases play a crucial role in maintaining pH and fluid balance in the body, and their inhibition can disrupt these processes . The exact downstream effects of this disruption depend on the specific type of carbonic anhydrase being inhibited and the tissues in which it is expressed.
Pharmacokinetics
The compound’s thiadiazole ring is known to have good liposolubility, which may enhance its ability to cross cellular membranes .
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to various molecular and cellular effects. For instance, it has been shown to have anti-proliferative effects against cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy may be affected by the pH of its environment, as pH can influence the activity of carbonic anhydrase . Additionally, the compound’s stability could be influenced by factors such as temperature and light exposure.
Biochemical Analysis
Biochemical Properties
The 1,3,4-thiadiazole derivatives, including 3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, have shown a broad range of biological activities due to their mesoionic nature and liposolubility which are attributed to the presence of sulfur atom
Cellular Effects
They have been found to prevent the proliferation of tested cancer cells and induce apoptotic cell death .
Molecular Mechanism
Some 1,3,4-thiadiazole derivatives have been found to bind to the active site of certain enzymes, leading to enzyme inhibition or activation
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Some 1,3,4-thiadiazole derivatives have shown promising anticancer activities in animal models .
Metabolic Pathways
1,3,4-thiadiazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Due to the liposolubility of 1,3,4-thiadiazole derivatives, they are able to cross cellular membranes .
Subcellular Localization
The localization of 1,3,4-thiadiazole derivatives can be influenced by various factors, including targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-phenyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine to yield the desired product . The reaction conditions often involve refluxing in an organic solvent like acetonitrile or dimethylformamide for several hours .
Chemical Reactions Analysis
3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Comparison with Similar Compounds
3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives such as:
1,3,4-thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-thiadiazole: Exhibits significant antiviral and antifungal activities.
1,2,5-thiadiazole: Used in the development of new materials and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-6-5-9-13(10-11)14(20)17-16-19-18-15(21-16)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXHSOXAFPVUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2830763.png)
amine](/img/structure/B2830765.png)
![N-cyclopentyl-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2830766.png)

![2,6-Difluoro-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2830768.png)
![6-benzyl-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2830769.png)
![(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2830773.png)

![7-(4-fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2830775.png)
![4-fluoro-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2830776.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2830780.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2830781.png)
